molecular formula C5H11NO2S B13088174 3-(1-Aminoethyl)-1lambda6-thietane-1,1-dione

3-(1-Aminoethyl)-1lambda6-thietane-1,1-dione

Cat. No.: B13088174
M. Wt: 149.21 g/mol
InChI Key: SKQUKHXPIUMZSM-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-1lambda6-thietane-1,1-dione is a specialized thietane derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Thietanes are aliphatic four-membered thiaheterocycles recognized as important structural motifs in pharmaceutical compounds and biological probes . The 1,1-dione (sulfone) group introduces polarity and can influence metabolic stability and binding interactions, while the aminoethyl side chain provides a handle for further functionalization, allowing researchers to conjugate the molecule to other complex structures. This compound is particularly valuable in the design and synthesis of constrained molecular architectures, such as spirocyclic systems, which are prevalent in drug discovery efforts for kinases and other therapeutic targets . Its application is also relevant in the development of novel nucleoside analogues and glycomimetics, where the thietane ring can act as a scaffold to create sulfur-containing mimics of furanoses and pyranoses . Furthermore, thietane-based structures are investigated as intermediates for the total synthesis of complex natural products and as core components in the development of potential therapeutics, including those targeting oncogenic proteins . This reagent is intended for use by qualified laboratory professionals exclusively in a research and development setting.

Properties

IUPAC Name

1-(1,1-dioxothietan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-4(6)5-2-9(7,8)3-5/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQUKHXPIUMZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CS(=O)(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

    Synthetic Routes: One common synthetic route involves starting with as the precursor. Under the influence of a , hydrogenation of the cyano group yields .

    Reaction Conditions: The hydrogenation reaction typically occurs at elevated temperatures and pressures.

    Industrial Production Methods: While there isn’t extensive industrial-scale production of this specific compound, it can be synthesized in the laboratory using the methods mentioned above.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: The compound serves as a versatile , finding applications as a solvent, catalyst, or electrolyte in chemical processes.

      Biology: Researchers explore its use in , , and .

      Medicine: Although not a drug itself, it may play a role in drug delivery systems due to its unique properties.

      Industry: Its applications extend to areas like , , and .

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For instance:
      • As a solvent or catalyst, it influences reaction kinetics and thermodynamics.
      • In drug delivery, it affects drug solubility and release.
    • Molecular targets and pathways vary based on the context of use.
  • Comparison with Similar Compounds

    Key Observations:

    • Substituent Impact: The introduction of aminoethyl, methylamino, or aminomethyl groups enhances polarity and hydrogen-bonding capacity compared to the unsubstituted thietane-1,1-dioxide .
    • Hydrochloride Salts: Most analogs exist as hydrochloride salts, improving stability and aqueous solubility. For example, 3-aminotetrahydrothiophene-1,1-dioxide hydrochloride (MW 177.63) is highly soluble in water, facilitating its use in biochemical assays .
    • Steric Effects: Bulkier substituents (e.g., methyl in 3-(aminomethyl)-3-methyl analog) may hinder reactivity but improve selectivity in catalytic applications .

    Physicochemical Properties

    • Solubility: Amino-substituted derivatives (e.g., 3-aminotetrahydrothiophene-1,1-dioxide hydrochloride) show higher aqueous solubility due to ionic character, whereas ester-containing analogs (e.g., methyl 2-(3-amino-1,1-dioxo-thietan-3-yl)acetate) are more lipophilic .
    • Thermal Stability : Thietane-1,1-dioxide derivatives generally exhibit moderate thermal stability (decomposition >150°C), with substituted variants showing variable stability depending on substituent electronics .

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